N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide
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Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.5g/mol. The purity is usually 95%.
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Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is linked to a piperidine sulfonamide group. The structural formula can be represented as:
This unique structure contributes to its interactions with biological targets, particularly in the context of receptor modulation and enzyme inhibition.
Research indicates that compounds in the benzothiazole class often exhibit multifaceted mechanisms of action. The specific mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : It has been noted for its potential interaction with various receptors, including adenosine receptors, which play roles in numerous physiological processes.
Antibacterial Activity
Research on related compounds has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, complexes derived from benzothiazole exhibited stronger antibacterial activity compared to standard antibiotics like amikacin. This suggests that this compound may also possess similar properties .
Case Study 1: Antiviral Efficacy
In vitro studies conducted on similar benzamide derivatives revealed IC50 values indicating effective inhibition of HBV replication. For instance:
Compound | IC50 (µM) | SI (Selectivity Index) |
---|---|---|
IMB-0523 | 1.99 | 58 |
Lamivudine | 7.37 | >440 |
These findings suggest that compounds structurally related to this compound could be developed as potent antiviral agents .
Case Study 2: Antibacterial Screening
In a comparative study involving synthesized benzothiazole derivatives:
Complex ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Complex 9 | Staphylococcus aureus | 0.5 µg/mL |
Complex 10 | Escherichia coli | 0.8 µg/mL |
These results indicated that certain derivatives not only matched but exceeded the efficacy of conventional antibiotics .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-2-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMUPLWFNQRDCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975068 |
Source
|
Record name | N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-53-3 |
Source
|
Record name | N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.